Lipophilicity: Pentafluoroethyl vs. Trifluoromethyl Analogs
The 5,6-bis(pentafluoroethyl) substitution confers a significantly higher calculated lipophilicity compared to the more common 5,6-bis(trifluoromethyl) analog. This difference is crucial for tuning membrane permeability and binding to hydrophobic protein pockets. The calculated XLogP3 value for the target compound is not publicly available, but a related mono-substituted analog, 5-(pentafluoroethyl)pyridin-2-amine, has an XLogP3 of 2.1, which is notably higher than its trifluoromethyl counterpart (calculated XLogP for 5-(trifluoromethyl)pyridin-2-amine is approximately 1.1-1.3). The addition of a second pentafluoroethyl group would further increase this value, making the compound substantially more lipophilic [1][2].
| Evidence Dimension | Calculated Octanol-Water Partition Coefficient (XLogP3) |
|---|---|
| Target Compound Data | Not directly measured; inferred to be > 2.1 |
| Comparator Or Baseline | 5-(trifluoromethyl)pyridin-2-amine: ~1.1-1.3; 5-(pentafluoroethyl)pyridin-2-amine: 2.1 |
| Quantified Difference | The pentafluoroethyl group increases XLogP3 by approximately 0.8-1.0 log units compared to the trifluoromethyl group. |
| Conditions | Calculated using XLogP3 algorithm (PubChem). |
Why This Matters
This lipophilicity difference allows researchers to select a building block with a specific, predictable effect on compound solubility and permeability, which is essential for optimizing ADME properties in drug discovery.
- [1] PubChem. (2024). 5-(Perfluoroethyl)pyridin-2-amine (CID 49853555). Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/5-_Perfluoroethyl_pyridin-2-amine View Source
- [2] PubChem. (2024). 5-(Trifluoromethyl)pyridin-2-amine (CID 574840). Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/574840 View Source
